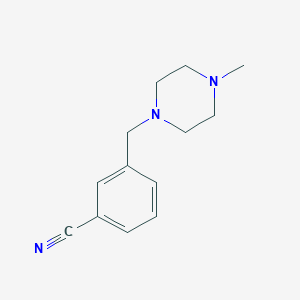

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYDAONDPGWBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428216 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-90-1 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile (CAS 859850-90-1): A Key Intermediate in Histone Deacetylase (HDAC) Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile, with the Chemical Abstracts Service (CAS) number 859850-90-1, is a pivotal chemical intermediate in the synthesis of a novel class of histone deacetylase (HDAC) inhibitors.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and application, with a focus on the scientific principles and practical considerations relevant to researchers in medicinal chemistry and drug development. The molecule's structure, featuring a benzonitrile moiety linked to a methylpiperazine group, makes it a valuable scaffold in the design of targeted therapeutics.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 859850-90-1 | [2] |

| Molecular Formula | C13H17N3 | [2] |

| Molecular Weight | 215.29 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzonitrile, 3-[(4-methyl-1-piperazinyl)methyl]- | N/A |

Synthesis of this compound: A Mechanistic Approach

The primary synthetic route to this compound is through reductive amination.[1] This widely utilized reaction in medicinal chemistry offers a reliable and efficient method for forming carbon-nitrogen bonds.

Reaction Scheme

The synthesis involves the reaction of 3-cyanobenzaldehyde with N-methylpiperazine in the presence of a reducing agent, typically sodium triacetoxyborohydride.[1]

Caption: Reductive Amination Synthesis Pathway.

Mechanism of Reductive Amination

The reaction proceeds in two key steps:

-

Formation of an Iminium Ion: The nitrogen of N-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-cyanobenzaldehyde. This is followed by the elimination of a water molecule to form a positively charged iminium ion intermediate.[3] This step is typically acid-catalyzed to facilitate the dehydration process.

-

Reduction of the Iminium Ion: A mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is then used to reduce the iminium ion to the final amine product.[4] These reducing agents are selective for the iminium ion over the starting aldehyde, allowing for a one-pot reaction.[5]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-formylbenzonitrile (1.0 equivalent) and N-methylpiperazine (1.3 equivalents) in a chlorinated solvent such as dichloromethane.

-

Addition of Reagents: Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture, followed by the addition of acetic acid (1.3 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with a 1 M sodium carbonate solution.

-

Purification: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonia (e.g., 97:3:0.5 v/v/v) to yield the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring, the benzylic methylene protons, the piperazine ring protons, and the N-methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the aromatic carbons, the benzylic carbon, the piperazine carbons, and the N-methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method can be developed for this purpose.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., ammonium phosphate) |

| Detection | UV at approximately 220 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method should be validated for linearity, precision, accuracy, and robustness to ensure reliable purity determination.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecular ion [M+H]⁺ would be expected.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for similar structures include cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.[8][9]

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

The primary application of this compound is as a key building block in the synthesis of N-Hydroxyphenylacrylamides and N-Hydroxypyridin-2-ylacrylamides, which are potent HDAC inhibitors.[10]

Mechanism of Action of HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[11][12] This deacetylation leads to a more condensed chromatin structure, which represses gene transcription.[11] In cancer cells, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[13] HDAC inhibitors block the action of these enzymes, leading to the hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][11][12]

Caption: Mechanism of Action of HDAC Inhibitors.

Synthesis of N-Hydroxyphenylacrylamide HDAC Inhibitors

The synthesis of these HDAC inhibitors typically involves a multi-step process where the this compound moiety serves as a key "capping group" that interacts with the surface of the HDAC enzyme. The general structure of these inhibitors consists of a zinc-binding group (often a hydroxamic acid), a linker, and a capping group.

The synthesis would likely involve the conversion of the nitrile group of this compound to a carboxylic acid or an amine, which can then be coupled to the rest of the inhibitor scaffold.

Structure-Activity Relationship (SAR) Considerations

For drug development professionals, understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of HDAC inhibitors.

-

Piperazine Moiety: The basic nitrogen of the piperazine ring can be important for solubility and for forming interactions with the HDAC enzyme. The methyl group on the piperazine can influence the compound's pharmacokinetic properties.

-

Benzonitrile Group: The aromatic ring serves as a scaffold, and the position of the piperazinylmethyl substituent (meta in this case) is critical for orienting the molecule within the active site of the enzyme.

-

Linker and Zinc-Binding Group: The nature and length of the linker connecting the capping group to the zinc-binding group significantly impact the inhibitor's potency and isoform selectivity.[11]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[14]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[14]

-

Toxicity: While specific toxicity data for this compound is limited, related compounds such as benzonitrile and piperazine have known toxicities. Benzonitriles can be toxic, though their mechanism may not always involve the release of cyanide.[9][10] Piperazine derivatives can cause skin and respiratory sensitization.[8]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel HDAC inhibitors. A thorough understanding of its synthesis, characterization, and the underlying principles of its application is essential for researchers and scientists working in the field of drug discovery and development. This guide provides a foundational framework for the effective and safe utilization of this important chemical entity in the pursuit of new therapeutic agents.

References

-

PubChem. 3-(4-Methylpiperazin-1-yl)benzonitrile. Available from: [Link]

- Kim HJ, Bae SC. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Am J Transl Res. 2011;3(2):166-79.

- Gallinari P, Di Marco S, Jones P, Pallaoro M, Steinkühler C. HDACs, histone deacetylation and cancer. J Cell Physiol. 2007;213(3):630-9.

- Marks PA, Rifkind RA, Richon VM, Breslow R, Miller T, Kelly WK. Histone deacetylases and cancer: causes, consequences, and therapeutic opportunities.

-

Chemistry LibreTexts. Reductive Amination. Available from: [Link]

- Mai A, Rotili D, Tarantino D, Ornaghi P, Tognali D, Cosconati S, et al. Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors. J Med Chem. 2006;49(23):6897-907.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Chemistry Steps. Reductive Amination. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

- Muszalska I, Sobczak A, Jelińska A. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. 2005;62(1):3-10.

- Tanii H, Hashimoto K. Studies on the mechanism of acute toxicity of nitriles in mice. Arch Toxicol. 1984;55(1):47-54.

-

National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]

- Rossi C, Porcelloni M, D'Andrea P, Fincham CI, Ettorre A, Mauro S, et al. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorg Med Chem Lett. 2011;21(8):2305-8.

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Organic Chemistry Portal. Reductive Amination. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Helix Chromatography. HPLC Methods for analysis of Benzonitrile. Available from: [Link]

- Ghugare PS, Kumar S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharm Technol. 2023;47(12).

-

Organic Reactions. Reductive Amination. Available from: [Link]

- Muszalska I, Jelińska A. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. 2005;62(1):3-10.

- Bhadaliya C, Bunha M, Jagrat M, Sinha BN, Saiko P, Graser G, et al. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. Bioorg Med Chem Lett. 2010;20(13):3906-10.

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-hydroxyfurylacrylamide-based histone deacetylase (HDAC) inhibitors with branched CAP group (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uni-saarland.de [uni-saarland.de]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Collection - Synthesis and Biological Evaluation of N-Hydroxyphenylacrylamides and N-Hydroxypyridin-2-ylacrylamides as Novel Histone Deacetylase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 11. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 14. rsc.org [rsc.org]

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Abstract: This technical guide provides a comprehensive framework for the characterization of the physical properties of this compound (CAS No. 859850-90-1).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Given the limited availability of published experimental data for this specific compound, this guide emphasizes the robust, validated methodologies required to determine its key physicochemical parameters. We detail the principles and provide field-proven protocols for measuring melting point, boiling point, and aqueous solubility, directly addressing the practical needs of synthesizing and evaluating novel chemical entities in a research and development setting.

Compound Identity and Structural Overview

This compound is a synthetic intermediate that incorporates several key functional groups: a benzonitrile moiety, a tertiary amine within a piperazine ring, and a benzylic methylene bridge.[1] These features suggest its potential utility as a scaffold in medicinal chemistry, particularly in the development of agents targeting histone deacetylases (HDACs).[1]

A precise understanding of its physical properties is paramount for its effective use, influencing everything from reaction setup and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 859850-90-1 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [2] |

| Molecular Weight | 215.3 g/mol | [2] |

| Chemical Structure |  | N/A |

| N/A |

Melting Point Determination: A Criterion for Purity

The melting point is one of the most fundamental physical properties of a solid organic compound, serving as a critical indicator of purity.[3] A pure, crystalline substance will exhibit a sharp, well-defined melting point, typically within a 0.5-1.0°C range. Conversely, the presence of impurities leads to a depression of the melting point and a broadening of the melting range.[4]

Causality in Experimental Choice: The Capillary Method

For research-scale quantities, the capillary method using a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube is the standard.[5] This technique is favored for its minimal sample requirement (2-3 mm height in a capillary tube) and high precision when executed correctly.[6]

Experimental Protocol: Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent will act as an impurity.[6]

-

Obtain a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of solid enters the tube.[6]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[6] Expert Insight: Improper packing can lead to shrinking and sagging of the sample upon heating, which can be mistaken for the onset of melting, leading to inaccurate readings.

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to establish a rough range.[4]

-

For an accurate measurement, prepare a fresh sample. Set the starting temperature to at least 15-20°C below the approximate melting point found in the preliminary run.[4][6]

-

Heat at a slow, controlled rate of approximately 1-2°C per minute. Causality: A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

System Validation:

-

Periodically calibrate the apparatus's thermometer using certified standards with known, sharp melting points (e.g., benzoic acid, urea).[4] This ensures the trustworthiness of all measurements.

-

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination at Research Scale

For non-volatile liquids, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8] Given that many novel compounds are synthesized in small quantities, micro-determination methods are essential.

Experimental Protocol: Micro Boiling Point (Thiele Tube Method)

This method is highly effective for determining the boiling point with less than 1 mL of sample.[9]

-

Apparatus Setup:

-

Attach a small test tube (e.g., a 6x50 mm Durham tube) containing 0.5-1.0 mL of the liquid sample to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[9]

-

Place a melting point capillary tube (sealed at one end) into the sample tube with the open end down.[9]

-

Clamp the entire assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed below the oil level.[9] Expert Insight: The unique shape of the Thiele tube is designed to create convection currents when heated, ensuring uniform temperature distribution throughout the oil bath without the need for stirring.[8]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun.[9]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.[9][10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[8][9] At this exact point, the external atmospheric pressure has just overcome the vapor pressure of the liquid.

-

-

Data Integrity:

Caption: Workflow for Micro Boiling Point Determination via Thiele Tube.

Solubility Profiling: A Cornerstone of Drug Development

Solubility is arguably one of the most critical physical properties for a drug candidate, directly impacting its bioavailability and formulation feasibility. It is essential to distinguish between two key types of solubility measurements.[11][12]

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. This is the "gold standard" measurement.[12]

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[11] While less precise, it is invaluable for screening large numbers of compounds in early discovery.[11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the universally accepted technique for determining equilibrium solubility.[12][13]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid state.[12][13]

-

Place the vial in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C for biopharmaceutical relevance).[14]

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Expert Insight: Equilibrium must be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step where errors can be introduced.[15]

-

Methods include centrifugation followed by careful removal of the supernatant, or filtration using a low-binding filter (e.g., PVDF). Causality: Choosing the right filter is vital, as highly lipophilic compounds may adsorb to the filter material, leading to an underestimation of solubility.[15]

-

-

Concentration Analysis:

-

Accurately quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

-

-

Data Reporting:

-

Solubility is reported in units such as mg/mL or µM, specifying the solvent system and temperature.

-

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

References

- Organic Laboratory Techniques 4.1. Melting Point. [Link: https://vertexaisearch.cloud.google.

- Experiment 1 - Melting Points, Department of Chemistry, University of Texas. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIANVTraGHihi4fRL3JsZgBJfBesCuRH_9eYDWmxcR67XFjkiB8NYHzkJql1N0Fw7xPfSkLPSyfaEbWJHVlsPdEzCKOy0zY0uJ8biyb6vOPiEOkVoqJfDIPo12yjktQIoQ]

- Determination of Boiling Points, Science Department, Palmetto Ridge High School. [Link: https://vertexaisearch.cloud.google.

- Melting Point Determination Procedure, Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- Determination of Boiling Point of Organic Compounds, GeeksforGeeks. [Link: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/]

- Determination of Boiling Point (B.P), Vijay Nazare via Weebly. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxdwQ4CaQmKeiYqgaITv1ihlA87ZsB0zNda0xJ2Oc41cAxt2RCbdiXvD_UIyOiw57nDO_Ke9u1X4fs6GkqLIMrb6MV3RMDoAWHL4WyuWB51N_RfJlEpy4c4_4R9btDJw2DB4zPl9eOR7tZtMnNPtWdeKflr1UENIWBjCHDe9KxHBVHiTUa]

- Measuring the Melting Point, Westlab Canada. [Link: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- Step-by-Step Procedures for Boiling Point Determination, Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.

- Experimental No. (2) Boiling Point, University of Technology, Iraq. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4fCm50-ITnryrfxDnkHUYPW04zRPYi0tRzVOuLIK-4DmecpQ2Pieb4VYO-D2aCatj_sMDtJNbSdZVfJPtVfonlZz3agbnmETfyrCZz4vrdoazrw2i4rOUeErfaaQGtfaAy8K5sWGmql5Jn58PDfxMPow9eKGRrLPKjgdhugso3Un8EIFSGSc=]

- Solubility Determination in Drug Discovery and Development, SlideShare. [Link: https://www.slideshare.

- General Experimental Protocol for Determining Solubility, Benchchem. [Link: https://www.benchchem.com/protocols/General-Experimental-Protocol-for-Determining-Solubility.pdf]

- 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE | 859850-90-1, ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82329765.htm]

- Experiment (1) Determination of Melting Points, University of Technology, Iraq. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZeUZxqcpuEJBIQRBz6dFAndw6AsqKaAfEDfsl4Xv3HX0Y9wVIvtGTVzbcd0LU7TbhPLihDY7GQST-3YKYrvqZ2d-yAYdHDRMC7v0PV1uZHubOS27ydwURhrjWtQKZqBK9y9b5neQJ0vz3Bzk9bj3J_yAqMimhZuJnTmA6nmhnSdRSmjTnblQ=]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds, American Pharmaceutical Review. [Link: https://www.americanpharmaceuticalreview.com/Featured-Articles/38829-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/]

- Experimental and Computational Methods Pertaining to Drug Solubility, SciSpace. [Link: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2l0v02g2]

- 3-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE (204078-35-3) Msds-Molbase, Molbase. [Link: https://www.molbase.com/msds-204078-35-3.html]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, Lund University Publications. [Link: https://www.lunduniversity.lu.

- Electronic Supplementary Information, The Royal Society of Chemistry. [Link: https://www.rsc.

- This compound, PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/7164595]

- 4-(4-Methylpiperazin-1-yl)benzonitrile, PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/763205]

- 3-methylbenzonitrile | CAS#:620-22-4, Chemsrc. [Link: https://www.chemsrc.com/en/cas/620-22-4_1021008.html]

- Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, Fisher Scientific. [Link: https://www.fishersci.com/msds?productName=AC439970010]

- 3-Methyl benzonitrile, 99%, Otto Chemie Pvt. Ltd. [Link: https://www.ottokemi.com/product/3-methyl-benzonitrile-99-620-22-4]

- 3-Methyl benzonitrile, 99% 620-22-4 India, Ottokemi. [Link: https://www.ottokemi.in/product/3-methyl-benzonitrile-99-620-22-4]

- 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, CymitQuimica. [Link: https://www.cymitquimica.com/base/files/shop_products/F225022/shop_product_sheet/en/4-((4-Methylpiperazin-1-yl)methyl)benzonitrile_F225022_en.pdf]

Sources

- 1. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE | 859850-90-1 [chemicalbook.com]

- 2. 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile [cymitquimica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pharmatutor.org [pharmatutor.org]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile: Synthesis, Characterization, and Potential as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-methylpiperazin-1-yl)methyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, a robust synthesis protocol via reductive amination, and a thorough exploration of its potential as a histone deacetylase (HDAC) inhibitor. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing both theoretical insights and practical methodologies for the synthesis, characterization, and evaluation of this compound and its analogs.

Introduction

This compound, with the CAS Number 859850-90-1, is a molecule that merges the structural features of a benzonitrile and a methylpiperazine moiety. This unique combination makes it a compelling scaffold for the development of novel therapeutic agents. The benzonitrile group is a versatile pharmacophore found in a variety of approved drugs, while the piperazine ring is a common structural motif in centrally active agents. The potential for this compound to act as a histone deacetylase (HDAC) inhibitor positions it as a promising candidate for further investigation in oncology and other therapeutic areas where epigenetic modulation is a key strategy.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. While experimental data for this compound is not extensively available in the public domain, we can predict certain properties based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | - |

| Molecular Weight | 215.29 g/mol | - |

| CAS Number | 859850-90-1 | [1] |

| Predicted Boiling Point | 334.2±27.0 °C | Publicly available chemical databases |

| Predicted Density | 1.05±0.1 g/cm³ | Publicly available chemical databases |

| Predicted pKa | 8.5±0.1 | Publicly available chemical databases |

| Predicted LogP | 1.8±0.3 | Publicly available chemical databases |

These predicted values suggest that this compound possesses drug-like properties, with a molecular weight and lipophilicity that fall within the ranges suitable for oral bioavailability.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method is widely favored in medicinal chemistry for its efficiency, operational simplicity, and the commercial availability of the starting materials.

Synthesis Pathway

The synthesis involves the reaction of 3-cyanobenzaldehyde with N-methylpiperazine in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Experimental Protocol

Materials:

-

3-Formylbenzonitrile (3-cyanobenzaldehyde)

-

N-methylpiperazine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

1 M Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol/Ammonia solution

Procedure:

-

To a solution of 3-formylbenzonitrile (1.0 eq) and N-methylpiperazine (1.3 eq) in anhydrous dichloromethane, add glacial acetic acid (1.3 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The use of STAB is crucial as it is a mild and selective reducing agent that does not reduce the aldehyde starting material.

-

Stir the reaction at room temperature overnight.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by adding 1 M sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol/ammonia eluent system to afford this compound as the final product.[1]

Mechanism of Action: Potential as a Histone Deacetylase (HDAC) Inhibitor

The structural components of this compound suggest its potential as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[2][3] The inhibition of HDACs leads to hyperacetylation, which in turn results in a more open chromatin structure, facilitating gene transcription.[4]

While direct experimental evidence for the HDAC inhibitory activity of this compound is limited, its structural similarity to known HDAC inhibitors provides a strong rationale for its investigation in this area.[1] The methylpiperazine moiety can act as a "cap" group, interacting with the surface of the enzyme, while the benzonitrile portion can serve as a linker to a potential zinc-binding group, a key feature of many HDAC inhibitors.

Proposed Experimental Workflow for HDAC Inhibition Assay

To validate the hypothesis that this compound is an HDAC inhibitor, a series of in vitro experiments are recommended.

A standard in vitro HDAC inhibition assay using a fluorogenic or colorimetric substrate would be the initial step. This would be followed by profiling against a panel of HDAC isoforms to determine its selectivity. Subsequent cell-based assays, such as Western blotting to detect changes in histone acetylation levels in treated cancer cell lines, would provide cellular evidence of HDAC inhibition.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, the methylene protons of the benzyl group, the protons of the piperazine ring, and the methyl group. The aromatic region will likely display a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring. The benzylic protons should appear as a singlet, and the piperazine protons will be visible as two distinct multiplets. The methyl group will present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the nitrile carbon, the aromatic carbons, the benzylic carbon, the piperazine carbons, and the methyl carbon. The nitrile carbon will have a characteristic downfield shift.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 216.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Toxicology

The safety profile of any new chemical entity is of paramount importance. While specific toxicological data for this compound is not available, the known toxicology of piperazine derivatives provides some guidance. Piperazine and its derivatives have been reported to exhibit a range of biological activities, and some have been associated with central nervous system effects. In vitro cytotoxicity studies using various cancer cell lines would be a critical first step in assessing the compound's safety profile.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests its potential as a valuable scaffold in drug discovery, particularly in the area of epigenetic modulation. The robust reductive amination protocol described herein provides an efficient means for its production. Further investigation into its biological activity, specifically its potential as a histone deacetylase inhibitor, is warranted. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising molecule and its derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

National Cancer Institute. Histone Deacetylase Inhibitors. Available at: [Link]

-

Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. Available at: [Link]

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Available at: [Link]

Sources

- 1. 3-(4,4-Dimethylpiperazin-4-ium-1-yl)benzonitrile | C13H18N3+ | CID 11035292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE (204078-35-3) Msds-Molbase [molbase.com]

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile molecular weight

An In-Depth Technical Guide to 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in modern drug discovery and development. The document details the molecule's fundamental physicochemical properties, outlines a validated synthetic protocol, describes standard analytical methods for its characterization, and explores its significance as a scaffold in medicinal chemistry. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound for its application in synthesizing novel therapeutic agents.

Molecular Identity and Physicochemical Properties

This compound is a substituted benzonitrile featuring a methylpiperazine moiety. This structural arrangement, combining a rigid aromatic ring with a flexible and basic piperazine group, makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to engage with biological targets and improve pharmacokinetic properties.[1][2]

The core properties of the compound are summarized below. The molecular weight is calculated based on its molecular formula, C13H17N3, which is consistent with its structural isomer, 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile.[3]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 859850-90-1 | [4] |

| Molecular Formula | C13H17N3 | [3] |

| Molecular Weight | 215.3 g/mol | [3] |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC(=C2)C#N | N/A |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through reductive amination. This well-established chemical transformation offers high efficiency and selectivity, making it suitable for laboratory and potential scale-up operations.

Rationale for Synthetic Strategy

Reductive amination is the method of choice for coupling an aldehyde (3-cyanobenzaldehyde) with a secondary amine (N-methylpiperazine). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is particularly effective for this purpose because it is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride, thereby minimizing side reactions and maximizing the yield of the desired tertiary amine. The inclusion of acetic acid is crucial as it catalyzes the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of this compound.[4]

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.5 g, 11.45 mmol) and N-methylpiperazine (1.49 g, 14.9 mmol) in dichloromethane (75 ml).

-

Add acetic acid (0.851 ml, 14.9 mmol) to the solution.

-

Slowly add sodium triacetoxyborohydride (3.63 g, 17.18 mmol) to the stirring mixture.

-

Allow the reaction to stir at room temperature overnight.

Step 2: Work-up and Extraction

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer with a 1 M sodium carbonate solution to neutralize the excess acetic acid.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.[4]

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel.

-

Elute the column using a solvent system of dichloromethane/methanol/ammonia (97:3:0.5) to isolate the pure this compound.[4] A typical yield for this process is around 70%.[4]

Analytical Characterization

To ensure structural integrity and purity, a combination of modern analytical techniques is employed.[5] These methods provide orthogonal data, creating a self-validating system for characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, showing distinct signals for the aromatic, benzylic, piperazine, and methyl protons. ¹³C NMR provides information on the carbon skeleton.[1][6]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the molecular formula.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A sharp absorption band around 2230-2210 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration, while C-H and C-N bands will also be present.[6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the final compound.[7] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with additives like formic acid or TFA) coupled with UV detection is a standard approach.

-

Thin-Layer Chromatography (TLC) : TLC is used for rapid reaction monitoring and preliminary purity assessment, often guiding the setup of the column chromatography purification.[7]

Biological Context and Applications in Drug Discovery

While this compound is primarily a research chemical and building block, its structural motifs are of significant interest in medicinal chemistry.[8] The piperazine ring is a well-known "privileged scaffold" found in numerous FDA-approved drugs, where it often serves to increase solubility, modulate basicity, and provide a key interaction point with biological targets.[2][9][10]

The compound has been specifically identified as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their dysregulation is implicated in various cancers and neurological disorders. Inhibitors of HDACs have emerged as a promising class of therapeutics.

Furthermore, structurally related 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been developed as potent and orally available inhibitors of the Hepatitis C Virus (HCV).[11] These compounds were found to block the viral entry stage, demonstrating a novel mechanism of action.[11] This highlights the potential of the (piperazin-1-ylmethyl)benzonitrile scaffold in developing antiviral agents.

The general pharmacology of piperazine derivatives is broad, with activities including stimulant effects mediated through dopaminergic, noradrenergic, and serotoninergic systems.[12] This wide range of biological activity underscores the versatility of the piperazine core in designing new therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a straightforward and high-yielding synthetic route. Its characterization relies on a standard suite of analytical techniques that confirm its structure and purity. The true value of this compound lies in its role as a versatile building block for medicinal chemistry, providing a robust scaffold for the development of novel therapeutics targeting a range of diseases, from cancer to viral infections. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery programs.

References

-

Cenmed Enterprises. (n.d.). 3-(4-Methylpiperazine-1-yl)benzonitrile (C007B-216604). Retrieved January 11, 2026, from [Link]

-

Molbase. (n.d.). 3-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE (204078-35-3) Msds. Retrieved January 11, 2026, from [Link]

-

MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved January 11, 2026, from [Link]

-

Jennychem. (n.d.). 3-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved January 11, 2026, from [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438. [Link]

-

Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

-

Inam, F. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research and Development in Pharmacy & Life Sciences, 13(4), 1-10. [Link]

-

Wang, G., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5907–5924. [Link]

-

Joseph, M., et al. (2020). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile [cymitquimica.com]

- 4. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE | 859850-90-1 [chemicalbook.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsr.com [ijpsr.com]

- 8. jennysynth.com [jennysynth.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Significance of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

An In-depth Technical Guide to the Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This document provides a comprehensive technical guide for the synthesis of this compound, a key intermediate in pharmaceutical research and development. It is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering detailed protocols, expert insights into the underlying chemical principles, and troubleshooting guidance to ensure reliable and reproducible outcomes.

This compound is a versatile bifunctional molecule featuring a benzonitrile group and a 1-methylpiperazine moiety. This unique structural combination makes it a valuable building block in the synthesis of complex organic molecules. Notably, it serves as a precursor in the preparation of N-Hydroxyphenylacrylamides and N-Hydroxypyridin-2-ylacrylamides, which are investigated as novel histone deacetylase (HDAC) inhibitors[1]. The synthesis of this intermediate is therefore a critical step in the discovery of new therapeutic agents. This guide will detail the most prevalent and efficient synthetic pathways for its preparation.

Primary Synthesis Pathway: One-Pot Reductive Amination

The most direct and widely adopted method for synthesizing this compound is the reductive amination of 3-cyanobenzaldehyde with 1-methylpiperazine. This one-pot reaction is highly efficient and proceeds under mild conditions, making it ideal for both laboratory-scale synthesis and potential scale-up.

Principle and Mechanism

Reductive amination involves two key transformations within a single reaction vessel:

-

Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the secondary amine (1-methylpiperazine) on the carbonyl carbon of 3-cyanobenzaldehyde. This is followed by dehydration, typically catalyzed by a weak acid, to form a transient iminium ion.

-

In Situ Reduction : A hydride-based reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces iminium ions but is significantly slower to react with aldehydes or ketones[2]. This selectivity prevents the undesired reduction of the starting aldehyde to benzyl alcohol and allows the reaction to be performed in a single step. Furthermore, unlike other reagents such as sodium cyanoborohydride (NaBH₃CN), STAB is not highly toxic and its reactions can be run in non-protic solvents without the need for strict pH control[2][3].

Experimental Protocol: Reductive Amination

This protocol is adapted from established laboratory procedures[1].

Materials:

-

3-Cyanobenzaldehyde (3-Formylbenzonitrile)

-

1-Methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

Dichloromethane (DCM), anhydrous

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent: Dichloromethane/Methanol/Ammonia (e.g., 97:3:0.5 v/v/v)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3-cyanobenzaldehyde (1.0 eq.).

-

Dissolve the aldehyde in anhydrous dichloromethane (approx. 50 mL per gram of aldehyde).

-

To the stirred solution, add 1-methylpiperazine (1.3 eq.) followed by glacial acetic acid (1.3 eq.). The acetic acid catalyzes the formation of the iminium ion.

-

Finally, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature overnight (12-18 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by diluting the mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with 1 M sodium carbonate solution to neutralize the acetic acid and remove boron byproducts. Repeat the wash.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using the specified eluent system to yield this compound as a pure compound.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Materials | 3-Cyanobenzaldehyde, 1-Methylpiperazine | Readily available commercial reagents. |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions over aldehydes[2]. |

| Catalyst | Acetic Acid | Facilitates the dehydration step for iminium ion formation. |

| Solvent | Dichloromethane (DCM) | Aprotic solvent that effectively dissolves reagents and does not react with STAB[4]. |

| Temperature | Room Temperature | Mild conditions are sufficient, minimizing side reactions. |

| Stoichiometry | Slight excess of amine and STAB | Drives the reaction to completion. |

| Work-up | Aqueous Na₂CO₃ wash | Neutralizes acid and removes water-soluble byproducts. |

| Purification | Silica Gel Chromatography | Standard method for removing unreacted starting materials and impurities. |

| Reported Yield | ~70%[1] | Demonstrates the efficiency of the protocol. |

Process Visualization: Reductive Amination Workflow

Caption: Workflow for the one-pot reductive amination synthesis.

Alternative Synthesis Pathway: Nucleophilic Substitution

Principle and Mechanism

This pathway leverages the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile due to the electron-withdrawing nature of the bromine atom and the stability of the benzylic carbocation-like transition state. 1-Methylpiperazine acts as the nucleophile, with the secondary amine nitrogen attacking the benzylic carbon and displacing the bromide ion. A non-nucleophilic base is typically added to act as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperazine starting material.

General Protocol: Nucleophilic Substitution

This protocol is a generalized procedure based on the synthesis of analogous compounds[5][6].

Materials:

-

3-(Bromomethyl)benzonitrile[7]

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃) or another suitable inorganic base

-

Acetonitrile (ACN) or Chloroform (CHCl₃)

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask, suspend potassium carbonate (2.0-3.0 eq.) in acetonitrile.

-

Add 1-methylpiperazine (1.1-1.5 eq.) to the suspension.

-

Prepare a solution of 3-(bromomethyl)benzonitrile (1.0 eq.) in a minimal amount of acetonitrile.

-

Add the 3-(bromomethyl)benzonitrile solution dropwise to the stirred piperazine/carbonate suspension at room temperature.

-

After the addition is complete, the mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C or reflux) to increase the reaction rate.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting bromide is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., DCM).

-

Separate the layers, and extract the aqueous layer again with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization as needed.

Process Visualization: Nucleophilic Substitution Workflow

Caption: Workflow for the nucleophilic substitution synthesis pathway.

Trustworthiness: Process Validation and Troubleshooting

Ensuring the identity and purity of the final product is paramount. Both synthetic routes require robust validation and awareness of potential pitfalls.

-

Product Characterization : The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is recommended for quantitative purity assessment.

-

Troubleshooting Reductive Amination :

-

Low Yield/Incomplete Reaction: This can be caused by poor quality or hydrated sodium triacetoxyborohydride. Ensure the reagent is dry and handled under an inert atmosphere if possible. Also, confirm the consumption of the starting aldehyde by TLC before work-up.

-

Side Product Formation: The primary side product is the corresponding benzyl alcohol from aldehyde reduction. This is minimized by using the selective STAB reagent but can occur with prolonged reaction times or less selective reagents[4].

-

-

Troubleshooting Nucleophilic Substitution :

-

Low Yield/Incomplete Reaction: The benzylic bromide can degrade over time; ensure its purity before use. The reaction may require gentle heating to proceed at a reasonable rate.

-

Formation of Quaternary Salt: A potential side reaction is the dialkylation of the piperazine nitrogen, leading to a quaternary ammonium salt. This is more likely if a large excess of the benzyl bromide is used or if high temperatures are employed. Using a slight excess of the amine can help mitigate this issue[8].

-

Conclusion

This guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. The reductive amination route is often preferred for its operational simplicity as a one-pot reaction under mild conditions. The nucleophilic substitution route provides a strong alternative, particularly when the benzylic halide is more accessible than the corresponding aldehyde. The choice of method will depend on starting material availability, scale, and laboratory capabilities. By following the detailed protocols and understanding the underlying chemical principles presented, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

-

How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? . Autech Scientific. [Link]

-

Synthesis of 3-[[1-[2-(1-methylethoxy)phenyl]-4-piperazinyl]methyl]benzonitrile . Mol-Instincts. [Link]

- WO2013035102A1 - Processes for the preparation of imatinib base and intermediates thereof.

- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

Reductive amination of piperazine . Reddit. [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

Sources

- 1. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE | 859850-90-1 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. prepchem.com [prepchem.com]

- 6. WO2013035102A1 - Processes for the preparation of imatinib base and intermediates thereof - Google Patents [patents.google.com]

- 7. 3-(Bromomethyl)benzonitrile 95 28188-41-2 [sigmaaldrich.com]

- 8. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a pivotal chemical intermediate in the landscape of modern drug discovery and development. The document elucidates the compound's chemical identity, synthesis, and critical role as a precursor in the generation of targeted therapeutics, with a particular focus on its application in the synthesis of histone deacetylase (HDAC) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Importance of Scaffolds in Drug Discovery

In the intricate process of designing novel therapeutic agents, the selection and synthesis of core molecular scaffolds are of paramount importance. These scaffolds provide the foundational structure upon which functional groups can be strategically appended to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This compound has emerged as a significant building block, primarily due to the convergence of two key pharmacophoric features: the benzonitrile group and the methylpiperazine moiety. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the methylpiperazine unit often imparts favorable properties such as improved solubility and the ability to engage in crucial interactions with biological targets.

This guide will delve into the technical details of this compound, providing a holistic understanding of its chemical characteristics and its strategic application in the synthesis of advanced pharmaceutical compounds.

Chemical Identity and Properties

A precise understanding of a molecule's identity and physicochemical properties is the bedrock of its application in research and development.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 859850-90-1 | [1] |

| Synonyms | Alogliptin Impurity 47 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | N/A |

| Molecular Weight | 215.30 g/mol | N/A |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC(=C2)C#N | N/A |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through reductive amination, a robust and widely utilized transformation in organic chemistry. The causality behind this choice of reaction lies in its efficiency and high selectivity for the formation of the desired carbon-nitrogen bond.

Reaction Scheme

Caption: Reductive amination of 3-formylbenzonitrile with N-methylpiperazine.

Step-by-Step Experimental Protocol

The following protocol is a self-validating system, wherein the reaction progress and product purity can be readily assessed by standard analytical techniques such as Thin Layer Chromatography (TLC) and, upon completion, by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Reaction Setup: To a solution of 3-formylbenzonitrile (1.0 eq) and N-methylpiperazine (1.3 eq) in a suitable solvent such as dichloromethane (DCM), add acetic acid (1.3 eq). The acid acts as a catalyst to promote the formation of the intermediate iminium ion.

-

Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature. This mild reducing agent is selective for the iminium ion, minimizing side reactions.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[1]

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full dataset is elusive, the expected spectroscopic signatures can be predicted based on the molecular structure. These predictions are invaluable for researchers to confirm the identity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring, the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display characteristic peaks for the nitrile carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the benzylic carbon, the piperazine carbons, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.30 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and within the piperazine ring.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, most notably cancer.

The Role in HDAC Inhibitor Scaffolding

This compound serves as a versatile scaffold that can be elaborated to generate potent and selective HDAC inhibitors. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker region, and a cap group. In this context, the benzonitrile moiety of the intermediate can be chemically transformed into a zinc-binding group, such as a hydroxamic acid, which is a common feature of many potent HDAC inhibitors. The methylpiperazine portion can be part of the linker or the cap group, contributing to the overall binding affinity and selectivity of the final compound.

Caption: A generalized workflow for the synthesis of HDAC inhibitors from this compound.

Mechanism of Action of Derived HDAC Inhibitors

The HDAC inhibitors synthesized from this intermediate typically function by chelating the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes that were silenced. This mechanism ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis and the presence of readily modifiable functional groups make it an invaluable tool in the construction of complex molecular architectures for drug discovery. While its primary role to date has been as a precursor for HDAC inhibitors, the inherent structural features of this compound suggest that it could be a valuable starting point for the development of other classes of therapeutic agents. Future research may explore its utility in generating ligands for other targets where the benzonitrile and methylpiperazine moieties can be leveraged for potent and selective binding. As our understanding of the molecular basis of disease continues to grow, the demand for versatile and strategically designed chemical building blocks like this compound will undoubtedly increase.

References

-

This compound. PubChem. Available at: [Link]

Sources

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile SMILES notation

An In-Depth Technical Guide to 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. The document details the molecule's chemical identity, physicochemical properties, and a robust, field-proven synthetic protocol via reductive amination. As a Senior Application Scientist, this guide emphasizes the rationale behind the synthetic strategy and the critical importance of rigorous analytical characterization for validating molecular structure and purity. Furthermore, it explores the compound's application as a versatile intermediate in the discovery of novel therapeutics, particularly in the development of histone deacetylase (HDAC) inhibitors. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule incorporating a benzonitrile group and a 1-methylpiperazine moiety, linked by a methylene bridge. This unique combination of a potential pharmacophore (benzonitrile) and a solubilizing/pharmacokinetic-modulating group (methylpiperazine) makes it a compound of significant interest in drug discovery.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for the molecule is: CN1CCN(CC2=CC=CC(=C2)C#N)CC1 .

Table 1: Core Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 859850-90-1 | [1][2] |

| Molecular Formula | C₁₃H₁₇N₃ | [2][3] |

| Molecular Weight | 215.29 g/mol | [2] |

| Boiling Point | 334.2±27.0 °C (Predicted) | [2] |

| Storage Condition | 2-8°C | [2][4] |

Table 2: Computed Physicochemical Data

| Property | Value | Note |

| XLogP3 | 1.6 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 0 | The molecule has no hydrogens attached to N or O. |

| Hydrogen Bond Acceptor Count | 3 | The two nitrogen atoms of the piperazine ring and the nitrile nitrogen. |

| Rotatable Bond Count | 3 | Indicates conformational flexibility. |

Synthesis via Reductive Amination: A Mechanistic Approach

The synthesis of this compound is efficiently achieved through a one-pot reductive amination reaction. This method is a cornerstone of medicinal chemistry due to its high fidelity, operational simplicity, and use of mild conditions, which preserves sensitive functional groups. The chosen strategy involves the reaction of 3-formylbenzonitrile with N-methylpiperazine, facilitated by the reducing agent sodium triacetoxyborohydride.

Causality of Experimental Choice: Sodium triacetoxyborohydride (STAB) is selected over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for several key reasons. STAB is a milder and more selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting aldehyde. This selectivity prevents the undesired side reaction of reducing the aldehyde to an alcohol. Furthermore, the reaction can be carried out in a single pot without the need to isolate the intermediate imine/iminium ion, and it proceeds efficiently at room temperature, enhancing its practicality.[1]

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[1]

Materials:

-

3-Formylbenzonitrile (1.0 eq)

-

N-Methylpiperazine (1.3 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.3 eq)

-

Dichloromethane (DCM)

-

1 M Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Eluent: Dichloromethane/Methanol/Ammonia (97:3:0.5 v/v/v)

Procedure:

-

Reaction Setup: To a solution of 3-formylbenzonitrile (1.5 g, 11.45 mmol) in dichloromethane (75 ml) in a round-bottom flask, add N-methylpiperazine (1.49 g, 14.9 mmol).

-

Reductant Addition: Add sodium triacetoxyborohydride (3.63 g, 17.18 mmol) to the mixture.

-

Initiation: Add glacial acetic acid (0.851 ml, 14.9 mmol) to the suspension. The acid acts as a catalyst for iminium ion formation.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash with 1 M sodium carbonate solution to quench the remaining acid and remove water-soluble byproducts.

-

Extraction & Drying: Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.[1]

-

Concentration: Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a dichloromethane/methanol/ammonia (97:3:0.5) eluent system to yield the pure product (1.7 g, 70% yield).[1]

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are standard for the characterization of this compound.

Table 3: Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to aromatic (approx. 7.4-7.7 ppm), benzylic CH₂ (approx. 3.5 ppm), piperazine CH₂ (approx. 2.4-2.6 ppm), and N-CH₃ protons (approx. 2.2 ppm). | Structural Elucidation |

| ¹³C NMR | Signals for nitrile carbon (approx. 118 ppm), aromatic carbons, benzylic carbon, piperazine carbons, and N-methyl carbon. | Structural Confirmation |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 216.15 | Molecular Weight Verification |

| HPLC | Single major peak with >95% purity. | Purity Assessment |